4-Oxo-4-(4-sulfoanilino)butanoic acid
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Overview
Description
4-Oxo-4-(4-sulfoanilino)butanoic acid is an organic compound characterized by the presence of a sulfonyl group attached to an aniline moiety, which is further connected to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(4-sulfoanilino)butanoic acid typically involves the reaction of 4-aminobutanoic acid with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4-(4-sulfoanilino)butanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: N-bromophthalimide in aqueous acetic acid at 30°C.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
4-Oxo-4-(4-sulfoanilino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(4-sulfoanilino)butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
- 4-Oxo-4-(4-hydroxyanilino)butanoic acid
- 4-Oxo-4-(4-methoxyanilino)butanoic acid
- 4-Oxo-4-(4-chloroanilino)butanoic acid
Comparison: 4-Oxo-4-(4-sulfoanilino)butanoic acid is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility in water and increased reactivity towards nucleophiles, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
93393-50-1 |
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Molecular Formula |
C10H11NO6S |
Molecular Weight |
273.26 g/mol |
IUPAC Name |
4-oxo-4-(4-sulfoanilino)butanoic acid |
InChI |
InChI=1S/C10H11NO6S/c12-9(5-6-10(13)14)11-7-1-3-8(4-2-7)18(15,16)17/h1-4H,5-6H2,(H,11,12)(H,13,14)(H,15,16,17) |
InChI Key |
BBWCXSBVCWLOHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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